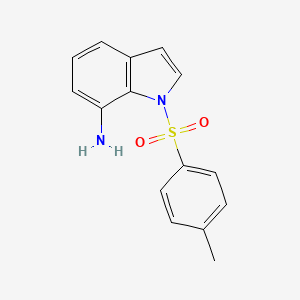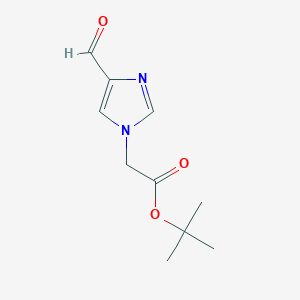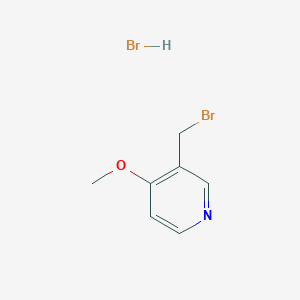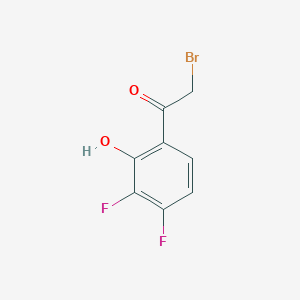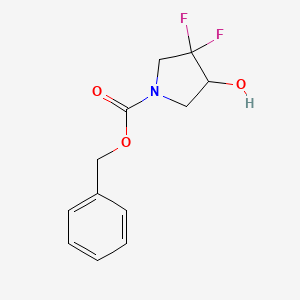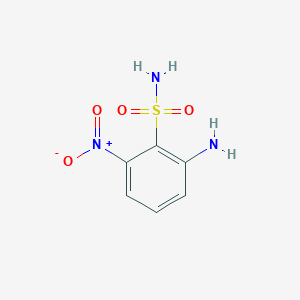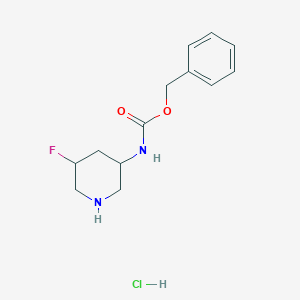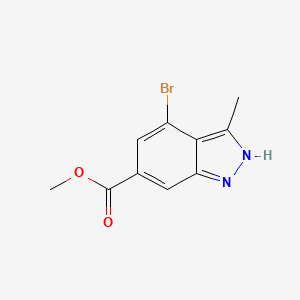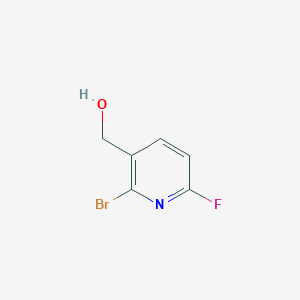
(2-Bromo-6-fluoropyridin-3-yl)methanol
Vue d'ensemble
Description
“(2-Bromo-6-fluoropyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H5BrFNO. It has a molecular weight of 206.01 g/mol . This compound is also known by its CAS number 1227589-15-2 .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C6H5BrFNO/c7-6-4(3-10)1-2-5(8)9-6/h1-2,10H,3H2 . The Canonical SMILES representation is C1=CC(=NC(=C1CO)Br)F . Physical And Chemical Properties Analysis
The compound has a predicted density of 1.762±0.06 g/cm3 . The boiling point is predicted to be 318.9±37.0 °C . The compound is expected to have 1 hydrogen bond donor and 3 hydrogen bond acceptors . The topological polar surface area is 33.1 Ų .Applications De Recherche Scientifique
Infrared Spectroscopy and Hydrogen Bonding
The study of hydrogen-bonded clusters of 2-fluoropyridine with methanol, which can be related to (2-Bromo-6-fluoropyridin-3-yl)methanol, provides insights into molecular interactions. Infrared (IR) spectroscopy and molecular orbital calculations have been used to study these interactions, revealing the existence of weak hydrogen bond interactions through aromatic hydrogen and how hydrogen bond formation affects the vibrational frequencies of CH bonds (Nibu, Marui, & Shimada, 2006).
Synthesis of BACE1 Inhibitors
An efficient method for synthesizing compounds related to this compound has been developed, particularly focusing on BACE1 inhibitors for potential Alzheimer's Disease treatment. This method includes a Friedel-Crafts reaction and a Suzuki coupling, leading to high yields of the target molecule (Zhou, Malamas, & Robichaud, 2009).
Versatile Synthesis of Fluoropyridines
The synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid, closely related to this compound, has been achieved. This process involves ortho-lithiation followed by a Suzuki reaction, providing a route to various disubstituted fluoropyridines and pyridones (Sutherland & Gallagher, 2003).
Potential Radioligand Synthesis
The synthesis of 6-chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-[18F]fluoropyridin-4-yl)pyridine, a potential radioligand for studying extrathalamic nicotinic acetylcholine receptors by PET, involves nucleophilic [18F]fluorination. This process is relevant to the study of this compound due to the involvement of fluoropyridine derivatives (Zhang & Horti, 2004).
Antimicrobial Activity of Derivatives
Novel derivatives of 2-fluoropyridin, structurally related to this compound, have been synthesized and evaluated for their antimicrobial activity. These compounds show potential as antimicrobial agents against various bacterial and fungal strains (Babu, Srinivasulu, & Kotakadi, 2015).
Fluoropyridine-Based Reagents
The development of a [(18)F]fluoropyridine-based bromoacetamide reagent for labeling oligonucleotides in PET imaging illustrates the utility of fluoropyridine derivatives in radiochemistry. This process involves nucleophilic heteroaromatic substitution and highlights the potential of this compound related compounds in molecular imaging (Kuhnast et al., 2004).
Chemoselective Amination
The chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a compound structurally similar to this compound, demonstrates the potential for selective amination. This process involves palladium catalysis and highlights the chemical versatility of such compounds (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
(2-bromo-6-fluoropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-6-4(3-10)1-2-5(8)9-6/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNUMRJVAKMLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227589-15-2 | |
| Record name | (2-bromo-6-fluoropyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


